molecular formula C18H17ClN4O B2567238 2-(4-chlorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034568-56-2

2-(4-chlorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2567238
CAS No.: 2034568-56-2
M. Wt: 340.81
InChI Key: AALUVEDDZVETDH-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores: a chlorophenyl acetamide moiety and a pyrazole-substituted pyridine ring. These structural motifs are commonly found in bioactive compounds targeting various therapeutic areas . The acetamide linker serves as a key scaffold, known to contribute to molecular stability and binding affinity with biological targets . The presence of the 1-methyl-1H-pyrazol-5-yl group attached to a pyridine ring is a feature observed in potent inhibitors of kinases and other enzymes, suggesting potential application in oncology and metabolic disease research . This specific molecular architecture makes the compound a valuable intermediate or lead structure for developing novel therapeutic agents. Researchers can utilize this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is intended for use in biochemical research and is not for diagnostic or therapeutic applications. This product is For Research Use Only and is not intended for human or veterinary use.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-23-17(8-9-22-23)16-7-4-14(11-20-16)12-21-18(24)10-13-2-5-15(19)6-3-13/h2-9,11H,10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALUVEDDZVETDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the pyrazolyl-pyridinyl intermediate: This step involves the reaction of 1-methyl-1H-pyrazole with a suitable pyridine derivative under controlled conditions.

    Introduction of the chlorophenyl group: The intermediate is then reacted with a chlorophenyl derivative, often using a coupling reagent to facilitate the formation of the desired bond.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various halogenating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the chlorophenyl ring.

Scientific Research Applications

2-(4-chlorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-chlorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide and related compounds from the evidence:

Compound Core Structure Substituents/Modifications Key Properties Biological Relevance
Target Compound Pyridine + methylpyrazole - 4-Chlorophenyl acetamide
- Methylpyrazole at pyridine 6-position
- Potential steric hindrance from methylpyrazole
- Hydrogen bonding via acetamide NH/CO groups
Hypothesized insecticidal/antifungal activity (based on pyrazole analogs)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () Pyrazole - 4-Chlorophenyl
- Cyano group at pyrazole 3-position
- Dihedral angle: 30.7° between pyrazole and benzene
- Strong N–H∙∙∙O hydrogen bonds in crystal
Intermediate for Fipronil derivatives; insecticidal activity
5f–5j Imidazothiazole Derivatives () Imidazothiazole - Varied substituents (Cl, F, OMe, piperazine) on pyridine/benzene - High yields (71–81%)
- Melting points: 80–217°C
- MS-confirmed purity
Anticancer, antimicrobial potential (imidazothiazole scaffold)
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide () Triazole + naphthyl - Naphthyloxy group
- Triazole linker
- IR: C=O (1678 cm⁻¹), C–N (1287 cm⁻¹)
- HRMS: [M+H]+ 393.1112
Enhanced π-π stacking potential; possible kinase inhibition
2-[[4-(4-Chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide () Triazole + thioether - Trifluoromethylphenyl
- Thioether linker
- Molecular weight: ~490 Da
- ChemSpider ID: 476484-06-7
Likely enhanced metabolic stability (CF3 group) and target binding (thioether)

Key Structural and Functional Insights :

Core Heterocycles: The target compound’s pyridine-methylpyrazole core contrasts with pyrazole () or imidazothiazole () systems in analogs. Triazole-containing analogs () exhibit rigid linkers and enhanced hydrogen-bonding capacity, which could improve target affinity compared to the target compound’s flexible acetamide .

Substituent Effects: The 4-chlorophenyl group is a common feature, likely enhancing lipophilicity and membrane permeability. However, trifluoromethyl () or naphthyl () groups in analogs may offer superior electronic or steric profiles for specific targets . Methylpyrazole in the target compound vs.

Synthesis and Physical Properties :

  • Imidazothiazole derivatives () were synthesized in high yields (71–81%), suggesting efficient routes compared to triazole analogs requiring cycloaddition (). The target compound’s synthesis method is unspecified but may involve similar amidation or nucleophilic substitution steps .
  • Melting points vary widely (80–217°C), reflecting differences in crystallinity. The target compound’s melting point (if similar to ’s 108–215°C range) may indicate moderate intermolecular forces .

Spectroscopic Data :

  • IR and HRMS data () confirm functional groups (e.g., C=O at ~1678 cm⁻¹) and molecular weights. The target compound’s spectral profile would likely show analogous peaks, with pyridine C–H stretches (~3000 cm⁻¹) and acetamide NH/CO signals in NMR .

Research Findings and Implications

  • Biological Activity : While direct data are lacking, pyrazole and imidazothiazole analogs demonstrate insecticidal (Fipronil derivatives) and antifungal activities, suggesting the target compound may share similar mechanisms .
  • SAR Trends : Chlorophenyl and pyridine/pyrazole combinations are recurrent in agrochemicals, emphasizing their role in target recognition. Modifications like thioether linkers () or piperazine substituents () could guide further optimization for potency or pharmacokinetics .
  • Crystallography : highlights the importance of dihedral angles (e.g., 30.7°) in molecular conformation. The target compound’s methylpyrazole may alter this angle, affecting binding geometry .

Biological Activity

The compound 2-(4-chlorophenyl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, supported by relevant studies and data tables.

Synthesis

The synthesis of this compound typically involves the coupling of 4-chlorophenyl acetamide with a pyridine derivative containing a pyrazole moiety. This method allows for the introduction of various substituents that can enhance biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Pyrazole-based compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF73.79Induction of apoptosis
Compound BNCI-H46012.50Inhibition of Aurora-A kinase
This compoundMCF7, NCI-H460TBDTBD

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it may inhibit inflammatory pathways involved in neurodegenerative diseases such as Parkinson's disease. For example, compounds with similar structures have been shown to reduce nitric oxide production and inhibit pro-inflammatory cytokines in microglial cells.

Table 2: Neuroprotective Activity

Compound NameModelEffectMechanism
Compound CLPS-induced neuroinflammationReduced NO productionNF-kB pathway inhibition
This compoundTBDTBD

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Kinases : Similar pyrazole derivatives have been shown to inhibit key kinases involved in cell proliferation and survival, such as CDK4 and Aurora-A.
  • Anti-inflammatory Pathways : The compound may modulate inflammatory responses by inhibiting NF-kB signaling, which is crucial in the activation of microglia during neuroinflammation.
  • Induction of Apoptosis : Studies suggest that certain derivatives can trigger apoptotic pathways in cancer cells, leading to reduced tumor growth.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:

  • Study on MCF7 Cells : A study demonstrated that a related pyrazole compound induced significant apoptosis in MCF7 cells through caspase activation.
  • Neuroprotection in Animal Models : In vivo studies using models of Parkinson's disease showed that treatment with pyrazole derivatives resulted in improved motor function and reduced dopaminergic neuron loss.

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